![molecular formula C18H20N4O B2418074 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-40-0](/img/no-structure.png)

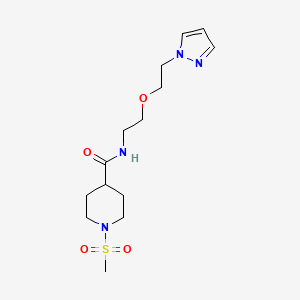

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, the catalytic activity of AC-SO3H was investigated for the synthesis of a similar compound .Molecular Structure Analysis

In a similar molecule, the pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学的研究の応用

Synthesis of New Compounds

This compound can be used in the synthesis of new compounds. For example, a series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was synthesized . The reaction of these compounds with dimethyl chloroethynylphosphonate yielded a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .

Creation of New Dyes

Compounds containing a pyrimidine moiety, like the one , are promising objects for the creation of new dyes .

Solar Energy Materials

These compounds also have potential applications in materials for solar energy .

Energy-Rich Substances

They can be used in the creation of energy-rich substances .

Drug Design

Nitrogenous heterocyclic compounds, like this one, are of great interest to researchers studying biological activity. These fragments have proven themselves to be effective scaffolds in drug design .

Biological Activity Prediction

The prediction of biological activity using the PASS software package showed that the resulting 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles are moderately likely to exhibit activity as apoptosis agonists .

作用機序

Safety and Hazards

将来の方向性

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile' involves the condensation of 2-pentanone, benzaldehyde, malononitrile, and hydrazine hydrate to form the pyrazole ring, followed by cyclization with ethyl acetoacetate to form the pyrano ring. The resulting compound is then reacted with ammonia to introduce the amino group and the pentyl group is introduced through alkylation with 1-bromopentane. Finally, the carbonitrile group is introduced through reaction with potassium cyanide.", "Starting Materials": [ "2-pentanone", "benzaldehyde", "malononitrile", "hydrazine hydrate", "ethyl acetoacetate", "ammonia", "1-bromopentane", "potassium cyanide" ], "Reaction": [ "Condensation of 2-pentanone, benzaldehyde, malononitrile, and hydrazine hydrate to form the pyrazole ring", "Cyclization with ethyl acetoacetate to form the pyrano ring", "Reaction with ammonia to introduce the amino group", "Alkylation with 1-bromopentane to introduce the pentyl group", "Reaction with potassium cyanide to introduce the carbonitrile group" ] } | |

CAS番号 |

337500-40-0 |

分子式 |

C18H20N4O |

分子量 |

308.385 |

IUPAC名 |

6-amino-4-pentan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C18H20N4O/c1-3-7-11(2)14-13(10-19)17(20)23-18-15(14)16(21-22-18)12-8-5-4-6-9-12/h4-6,8-9,11,14H,3,7,20H2,1-2H3,(H,21,22) |

InChIキー |

QHLXGBMYFXBSJF-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)-6-nitrobenzoic acid](/img/structure/B2417991.png)

![2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2417996.png)

![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)

![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)

![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)

![7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2418011.png)

![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)